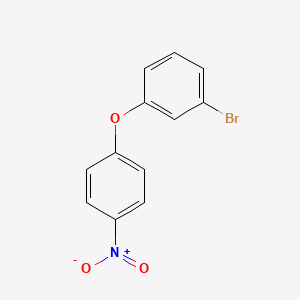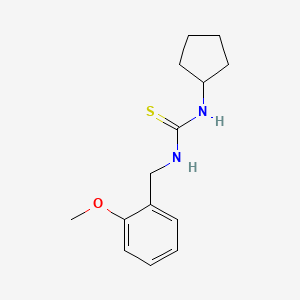
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, also known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BDA-410 is a potent inhibitor of the endoplasmic reticulum (ER) stress response, which is a cellular process that plays a crucial role in maintaining cellular homeostasis and responding to various stress stimuli.
Mecanismo De Acción
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide exerts its effects through the inhibition of the ER stress response, which is a cellular process that plays a crucial role in maintaining cellular homeostasis and responding to various stress stimuli. N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide inhibits the activity of the ER stress sensor IRE1α, which is a key mediator of the ER stress response. By inhibiting IRE1α, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide prevents the activation of downstream signaling pathways that promote cell survival and proliferation, leading to ER stress-mediated apoptosis.
Biochemical and Physiological Effects
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of IRE1α activity, the induction of ER stress-mediated apoptosis, and the improvement of glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has also been shown to protect neurons from ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in lab experiments is its potency and specificity for inhibiting the ER stress response through the inhibition of IRE1α activity. However, one limitation of using N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide is its potential toxicity at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, including the development of more potent and selective inhibitors of the ER stress response, the investigation of the therapeutic potential of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in other diseases, and the exploration of the molecular mechanisms underlying the effects of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide on cellular signaling pathways. Additionally, the development of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide as a potential therapeutic agent for human diseases will require further preclinical and clinical studies to evaluate its safety and efficacy.
Métodos De Síntesis
The synthesis of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with benzyl bromide, followed by the reaction of the resulting benzylated phenol with chloroacetyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with ammonium acetate to yield N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to inhibit the growth and survival of cancer cells by inducing ER stress-mediated apoptosis. In neurodegenerative disease research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to protect neurons from ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease. In metabolic disorder research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-8-15(9-13(2)17(12)18)21-11-16(20)19-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPIHZXWUPUORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)



![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)




![4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5696510.png)
![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5696514.png)